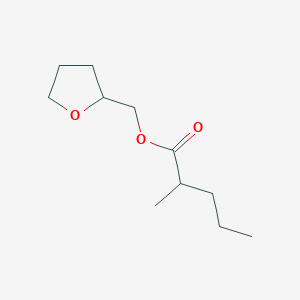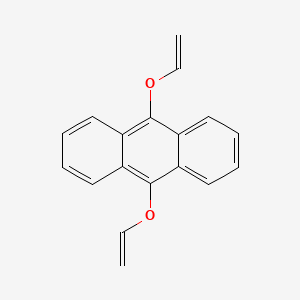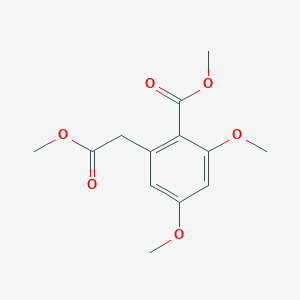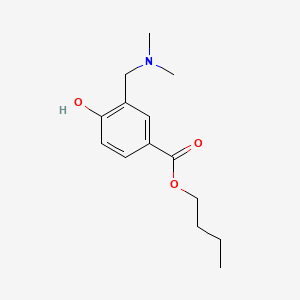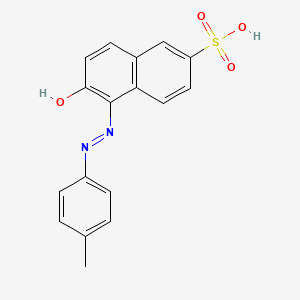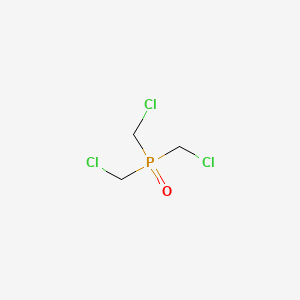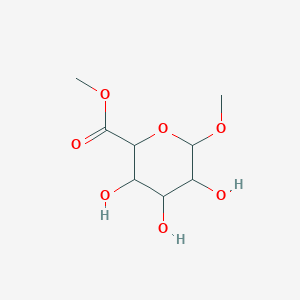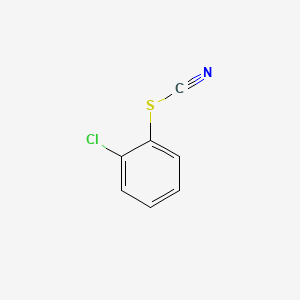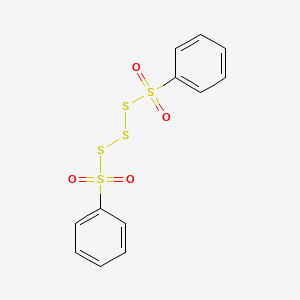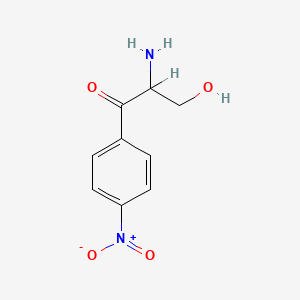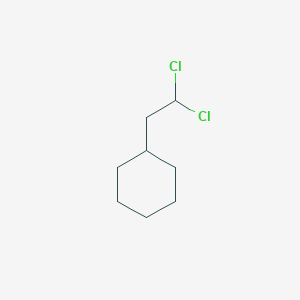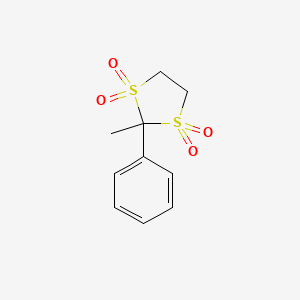
2-Methyl-2-phenyl-1,3-dithiolane 1,1,3,3-tetraoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-phenyl-1,3-dithiolane 1,1,3,3-tetraoxide is an organic compound with the molecular formula C10H12S2O4 It is a derivative of 1,3-dithiolane, characterized by the presence of two sulfur atoms and a phenyl group attached to the dithiolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-2-phenyl-1,3-dithiolane 1,1,3,3-tetraoxide can be synthesized through the oxidation of 2-Methyl-2-phenyl-1,3-dithiolane. The oxidation process typically involves the use of strong oxidizing agents such as hydrogen peroxide (H2O2) or peracids under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetic acid, at a specific temperature to ensure the complete conversion of the starting material to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-phenyl-1,3-dithiolane 1,1,3,3-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced back to 2-Methyl-2-phenyl-1,3-dithiolane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids, acetic acid as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 2-Methyl-2-phenyl-1,3-dithiolane.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Methyl-2-phenyl-1,3-dithiolane 1,1,3,3-tetraoxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-phenyl-1,3-dithiolane 1,1,3,3-tetraoxide involves its interaction with various molecular targets. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It can also participate in electrophilic aromatic substitution reactions, where the phenyl group is replaced by other functional groups. The specific pathways and targets depend on the nature of the reaction and the conditions under which it is carried out.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-1,3-dithiolane: Similar structure but lacks the methyl group and tetraoxide functionality.
2-Methyl-1,3-dithiolane: Similar structure but lacks the phenyl group and tetraoxide functionality.
1,3-Dithiolane: The parent compound without any substituents.
Uniqueness
2-Methyl-2-phenyl-1,3-dithiolane 1,1,3,3-tetraoxide is unique due to the presence of both a phenyl group and a tetraoxide functionality. This combination imparts distinct chemical properties, making it useful in specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
6331-18-6 |
|---|---|
Formule moléculaire |
C10H12O4S2 |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
2-methyl-2-phenyl-1,3-dithiolane 1,1,3,3-tetraoxide |
InChI |
InChI=1S/C10H12O4S2/c1-10(9-5-3-2-4-6-9)15(11,12)7-8-16(10,13)14/h2-6H,7-8H2,1H3 |
Clé InChI |
WXDKHNWYVYCQOS-UHFFFAOYSA-N |
SMILES canonique |
CC1(S(=O)(=O)CCS1(=O)=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


